molecular formula C9H17NO B13324140 3-(Cyclopentylmethoxy)azetidine

3-(Cyclopentylmethoxy)azetidine

Cat. No.: B13324140
M. Wt: 155.24 g/mol
InChI Key: CKKYZFZREDGZPM-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(Cyclopentylmethoxy)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction can be mediated by visible light and typically requires specific catalysts and reaction conditions to proceed efficiently .

Industrial Production Methods

Industrial production of azetidines may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening reactions that release strain energy .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(cyclopentylmethoxy)azetidine

InChI

InChI=1S/C9H17NO/c1-2-4-8(3-1)7-11-9-5-10-6-9/h8-10H,1-7H2

InChI Key

CKKYZFZREDGZPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CNC2

Origin of Product

United States

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